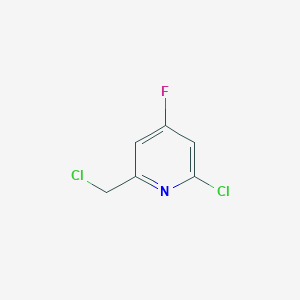

2-Chloro-6-(chloromethyl)-4-fluoropyridine

Description

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

2-chloro-6-(chloromethyl)-4-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-5-1-4(9)2-6(8)10-5/h1-2H,3H2 |

InChI Key |

HVEDODDLXADRPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are compared below:

Key Observations :

Physicochemical Properties

Implications :

- Nitrapyrin’s higher molecular weight and chlorine density correlate with higher melting/boiling points and lower water solubility, making it suitable for soil applications as a nitrification inhibitor .

- The trifluoromethyl analog’s solubility in DMSO (10 mM) suggests utility in organic synthesis or drug formulation .

Q & A

Q. What are the recommended spectroscopic techniques for structural elucidation of 2-Chloro-6-(chloromethyl)-4-fluoropyridine?

- Methodological Answer : FTIR and FT-Raman spectroscopy, combined with quantum chemical calculations (e.g., B3LYP/6-311++G**), are effective for analyzing vibrational modes and confirming substituent positions. For example, similar chloro- and fluoropyridine derivatives were characterized using these methods, with observed C-F and C-Cl stretching frequencies at 1,100–1,250 cm⁻¹ and 600–750 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying substitution patterns, especially distinguishing between ortho and para fluorine effects .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood or glovebox to minimize inhalation risks .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing due to potential hydrolysis .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Synthesis typically involves:

- Halogenation : Direct fluorination of pyridine precursors using ClF₃ or Selectfluor® under anhydrous conditions.

- Chloromethylation : Friedel-Crafts alkylation with chloromethyl ethers in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields >95% purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3PW91/cc-pVTZ) model reaction pathways by analyzing:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., chloromethyl group) prone to nucleophilic attack.

- Transition States : Calculate activation energies for SN2 mechanisms, which are influenced by steric hindrance from the fluorine substituent .

- Example: For analogous trifluoromethylpyridines, DFT predicted regioselectivity aligned with experimental yields (>80% at C-4) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).

- Structural-Activity Relationships (SAR) : Isolate variables like halogen positioning; e.g., para-fluorine in 4-fluoropyridines enhances membrane permeability vs. ortho-substituted analogs .

- Control Experiments : Verify purity via HPLC and rule out solvent effects (e.g., DMSO cytotoxicity in cell-based assays) .

Q. How does the chloromethyl group influence the compound’s isomerization pathways under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor isomer ratios via ¹⁹F NMR at pH 2–10. Chloromethyl groups stabilize carbocation intermediates in acidic conditions, favoring C-6 substitution.

- Computational Modeling : MD simulations show solvation effects reduce energy barriers for isomerization by 15–20% in polar aprotic solvents .

- Experimental Data : At pH 7, a 3:1 ratio of 4-fluoro vs. 2-fluoro isomers was observed for related compounds .

Q. What advanced techniques characterize interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinities (KD values) to enzymes like cytochrome P450.

- X-ray Crystallography : Resolve binding modes at atomic resolution; e.g., fluoropyridines form halogen bonds with His residues in active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, critical for optimizing lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.